4-Nitrophenyl-beta-D-glucopyranoside
Overview
Description
4-Nitrophenyl beta-D-glucopyranoside: is a chemical compound with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is commonly used as a chromogenic substrate for the measurement of beta-D-glucosidase activity in biochemical assays and in vitro diagnostic analysis . The compound is characterized by its white to yellow powder form and is soluble in water, methanol, warm ethanol, dimethyl sulfoxide, and dimethylformamide .
Scientific Research Applications
4-Nitrophenyl beta-D-glucopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Biochemical Enzyme Assays: It is used as a substrate to measure beta-D-glucosidase activity.
In Vitro Diagnostic Analysis: The compound is used in diagnostic kits to detect enzyme deficiencies and other metabolic disorders.
Research in Glycosidase Enzymes: It helps in studying the activity and specificity of glycosidase enzymes.
Biofuel Production: The compound is used in the production of biofuels by facilitating the breakdown of cellobiose into fermentable glucose.
Mechanism of Action
Target of Action
The primary target of PNPG is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in beta-D-glucosides .
Mode of Action
PNPG acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in PNPG, it results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color in alkaline conditions , providing a convenient method for monitoring enzyme activity.
Biochemical Pathways
The cleavage of PNPG by beta-D-glucosidase is a part of the broader glycoside hydrolysis process . This process is essential for the breakdown of complex carbohydrates in organisms. The release of 4-nitrophenol serves as a marker for the activity of beta-D-glucosidase and, by extension, the progress of glycoside hydrolysis.
Result of Action
The primary result of PNPG’s action is the production of 4-nitrophenol , a yellow-colored compound . This change in color allows researchers to easily measure the activity of beta-D-glucosidase and other similar enzymes .
Action Environment
The action of PNPG is influenced by the pH of the environment. The yellow color of 4-nitrophenol, the product of PNPG cleavage, is most pronounced in alkaline conditions . Therefore, the efficacy of PNPG as a chromogenic substrate can be influenced by the pH of the solution it is in.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl-beta-D-glucopyranoside interacts with the enzyme beta-glucosidase . The interaction involves the hydrolysis of this compound by beta-glucosidase, which results in the production of a yellow-colored product . This color change is often used to measure the activity of beta-glucosidase in biochemical assays .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for beta-glucosidase The hydrolysis of this compound can influence cellular processes by modulating the activity of beta-glucosidase
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by the enzyme beta-glucosidase . This reaction results in the production of a yellow-colored product, which can be measured to determine the activity of beta-glucosidase
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its use in measuring beta-glucosidase activity . Over time, the hydrolysis of this compound by beta-glucosidase produces a yellow-colored product, the concentration of which can be tracked to study the enzyme’s activity
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of the enzyme beta-glucosidase . The compound serves as a substrate for beta-glucosidase, and its hydrolysis results in the production of a yellow-colored product
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl beta-D-glucopyranoside can be synthesized through a chemo-enzymatic process. The chemical synthesis involves the preparation of an anomeric mixture followed by selective removal of the beta-anomer using specific enzymatic hydrolysis . The reaction conditions typically involve the use of organic solvents and ionic liquids to achieve high yields .
Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-glucopyranoside involves the use of engineered beta-glucosidase enzymes in non-aqueous reaction systems. These systems include organic solvents, ionic liquids, and co-solvent mixtures, which facilitate the reverse hydrolysis reactions . The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: The compound is hydrolyzed by beta-D-glucosidase enzymes, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The glucopyranoside moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: 4-nitrophenol and glucose.
Oxidation: Amino derivatives of the compound.
Substitution: Various substituted glucopyranosides.
Comparison with Similar Compounds
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 2-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-lactopyranoside
- 4-Nitrophenyl beta-D-glucuronide
Comparison: 4-Nitrophenyl beta-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase activity. While similar compounds like 4-Nitrophenyl alpha-D-glucopyranoside and 4-Nitrophenyl beta-D-galactopyranoside are also used as enzyme substrates, they target different enzymes and exhibit different reaction kinetics . The presence of the nitro group in the para position of the phenyl ring enhances its chromogenic properties, making it a preferred choice for biochemical assays .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883854 | |
Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-87-7 | |
Record name | p-Nitrophenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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